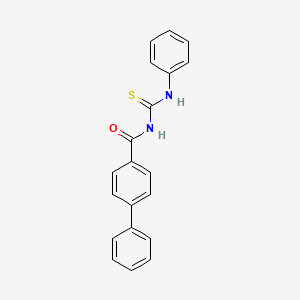
N-(anilinocarbonothioyl)-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(anilinocarbonothioyl)-4-biphenylcarboxamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in the regulation of immune responses, hematopoiesis, and inflammation.
Mécanisme D'action
N-(anilinocarbonothioyl)-4-biphenylcarboxamide inhibits the activity of JAKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, such as STATs, which are involved in the regulation of gene expression. By inhibiting JAK activity, N-(anilinocarbonothioyl)-4-biphenylcarboxamide can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-4-biphenylcarboxamide has been shown to have various biochemical and physiological effects, including inhibition of JAK activity, modulation of cytokine signaling, and regulation of gene expression. In addition to its anticancer effects, N-(anilinocarbonothioyl)-4-biphenylcarboxamide has also been shown to have anti-inflammatory effects, and has been studied for its potential therapeutic applications in autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(anilinocarbonothioyl)-4-biphenylcarboxamide has several advantages for lab experiments, including its well-characterized mechanism of action, its ability to inhibit JAK activity in a dose-dependent manner, and its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, there are also some limitations to using N-(anilinocarbonothioyl)-4-biphenylcarboxamide in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(anilinocarbonothioyl)-4-biphenylcarboxamide, including the development of more potent and selective JAK inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies with other anticancer agents. In addition, N-(anilinocarbonothioyl)-4-biphenylcarboxamide could also be studied for its potential therapeutic applications in other diseases, such as autoimmune disorders and inflammatory diseases.
Méthodes De Synthèse
N-(anilinocarbonothioyl)-4-biphenylcarboxamide can be synthesized through a multi-step process that involves the reaction of 4-biphenylcarboxylic acid with thionyl chloride, followed by the reaction with aniline to form the anilide intermediate. The anilide intermediate is then treated with carbon disulfide to form the corresponding dithiocarbamate, which is subsequently reacted with phosgene to form the final product, N-(anilinocarbonothioyl)-4-biphenylcarboxamide.
Applications De Recherche Scientifique
N-(anilinocarbonothioyl)-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of JAKs, which are involved in the regulation of immune responses, hematopoiesis, and inflammation. JAKs have been implicated in the development of various types of cancer, including leukemia, lymphoma, and solid tumors. N-(anilinocarbonothioyl)-4-biphenylcarboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
4-phenyl-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-19(22-20(24)21-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14H,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAKRDDWPJPCSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(phenylcarbamothioyl)biphenyl-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

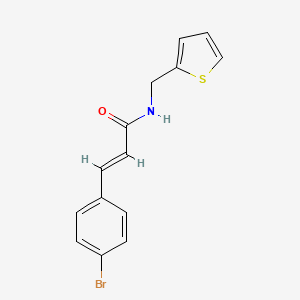
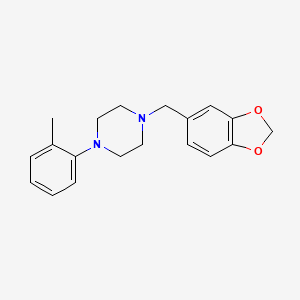
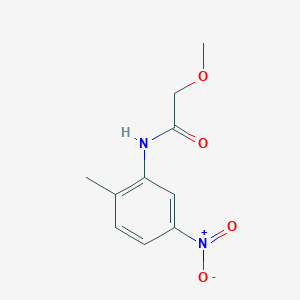
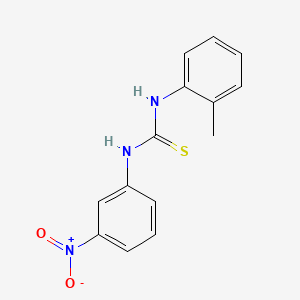
![ethyl [(2-nitrophenyl)sulfonyl]carbamate](/img/structure/B5852281.png)
![1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5852282.png)
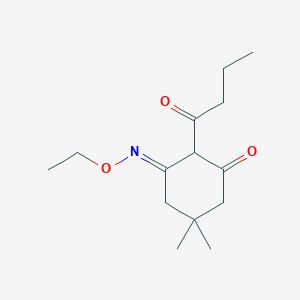
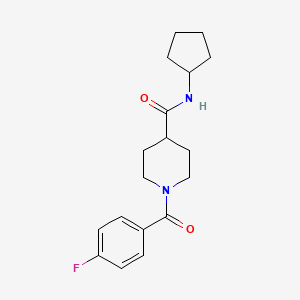
![N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5852308.png)
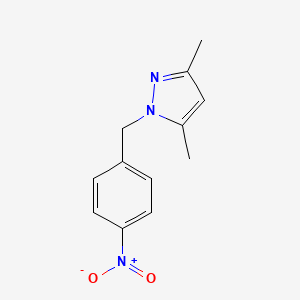
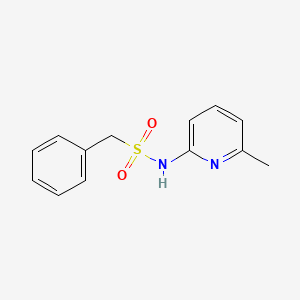
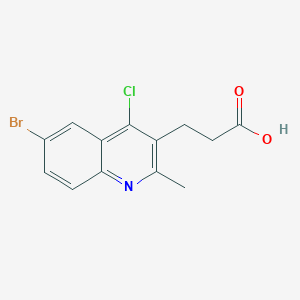
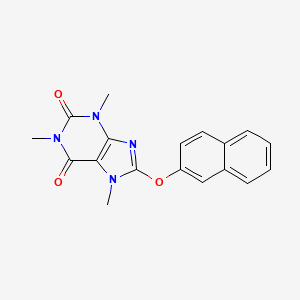
![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)